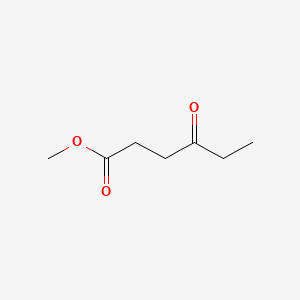

Methyl 4-oxohexanoate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of butyraldehyde with methyl acrylate in the presence of a free radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions with UV irradiation, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of 4-oxohexanoic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the final product .

化学反应分析

Oxidation Reactions

Methyl 4-oxohexanoate can be oxidized to form 4-oxohexanoic acid.

-

Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

-

Major Products: The primary product of this oxidation is 4-oxohexanoic acid.

Reduction Reactions

This compound can be reduced to form 4-hydroxyhexanoate.

-

Reagents and Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for this transformation.

-

Major Products: The main product is 4-hydroxyhexanoate.

Substitution Reactions

This compound can undergo nucleophilic substitution reactions to form various derivatives.

-

Reagents and Conditions: Nucleophiles such as amines or alcohols can be used under either basic or acidic conditions.

-

Major Products: The specific substituted hexanoates produced depend on the nucleophile used in the reaction.

High-Pressure Aqueous Oxidations

Studies involving high-pressure aqueous oxidations have shown that methyl 5-oxohexanoate can be formed during the oxidation of cyclohexanone .

-

Process: Cyclohexanone undergoes oxidation to form intermediate products, including 5-oxohexanoic acid, which can then be methylated .

Biological and Pharmaceutical Significance

While this compound itself may not have direct biological activity, its derivatives are significant in drug development and enzyme inhibition.

-

Enzyme Inhibition: Compounds with similar structures can inhibit enzymes involved in metabolic pathways, indicating potential therapeutic applications.

-

Anticancer Properties: Structurally related compounds have shown anticancer properties, such as inducing apoptosis in acute myeloid leukemia (AML) cells. For example, 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid and its derivatives have demonstrated effectiveness in inducing apoptosis in AML cells and potential antimicrobial activity.

Table 1: Chemical Reactions of this compound and Related Compounds

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Oxidation | This compound, KMnO4 or CrO3 | Standard oxidation conditions | 4-oxohexanoic acid |

| Reduction | This compound, NaBH4 or LiAlH4 | Standard reduction conditions | 4-hydroxyhexanoate |

| Nucleophilic Substitution | This compound, Amines or Alcohols | Basic or acidic conditions | Substituted hexanoates |

| Photochemical Chlorocarbonylation | 3-pentanone, oxalyl chloride, methanol | UV irradiation, reflux | This compound |

| Michael Addition | Methyl acrylate | Appropriate conditions for Michael Addition | Methyl 3-methyl-4-oxohexanoate |

| Knorr Condensation | Methyl 4-acetyl-5-oxohexanoate | Modified Knorr condensation conditions | Pyrrole |

| Enzyme Inhibition | Methyl (5S)-5,6-dihydroxy-4-oxohexanoate | Interaction with specific enzymes or receptors | Inhibition of metabolic pathways |

| Anticancer Activity | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | Treatment of AML cells, HDAC Inhibition | Apoptosis, synergistic effect with Venetoclax |

科学研究应用

Chemical Synthesis and Intermediate Use

Synthesis Routes

Methyl 4-oxohexanoate can be synthesized through various methods, including:

- Esterification : The esterification of 4-oxohexanoic acid with methanol using acid catalysts (e.g., sulfuric acid).

- Radical Initiation : The reaction of butyraldehyde with methyl acrylate in the presence of a free radical initiator under UV irradiation.

These methods allow for the controlled production of this compound, which serves as a valuable intermediate in organic synthesis.

Chemical Reactions

this compound can undergo several chemical reactions:

- Oxidation to form 4-oxohexanoic acid.

- Reduction to yield 4-hydroxyhexanoate.

- Substitution reactions to generate various derivatives.

Chemistry

In the field of chemistry, this compound is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical transformations, making it a versatile building block for more complex molecules.

Biology

This compound serves as a precursor for biologically active molecules. Its ability to undergo enzymatic transformations means it can generate active metabolites that affect metabolic pathways.

Medicine

In medical research, this compound has been investigated for its potential in drug development:

- Antitumor Activity : Derivatives of this compound have shown promise in cancer therapy. For instance, a study demonstrated that a ritonavir derivative conjugated with this compound exhibited enhanced cellular uptake and pH-triggered release in tumor environments, indicating its utility in targeted drug delivery systems.

Industry

Industrially, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that derivatives can enhance drug delivery efficacy.

- Plant Growth Regulation : At certain concentrations, it stimulates radicle growth in Sorghum bicolor, while higher concentrations may inhibit growth.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

Case Study 1: Antitumor Drug Delivery

A study explored the use of polymer-drug conjugates incorporating this compound for cancer therapy. The conjugates demonstrated significant internalization into HeLa cells and effective drug release under acidic conditions mimicking tumor microenvironments. This suggests that the compound can enhance anticancer drug efficacy through improved pharmacokinetics and targeted delivery.

Case Study 2: Plant Growth Regulation

Research on Sorghum bicolor revealed that this compound stimulated radicle growth at concentrations of 100 ppm (approximately 33% increase), while at higher concentrations (1000 ppm), it inhibited growth by up to 80%. These findings highlight its dual role as both a growth stimulant and inhibitor depending on concentration.

Data Table: Summary of Biological Activities

| Activity Type | Description | Concentration Effects |

|---|---|---|

| Antitumor Activity | Enhances cellular uptake and targeted drug delivery in cancer therapy | N/A |

| Plant Growth Regulation | Stimulates radicle growth in Sorghum bicolor | Stimulates at 100 ppm; inhibits at 1000 ppm |

| Antimicrobial Properties | Inhibits bacterial growth against various pathogens | N/A |

作用机制

The mechanism of action of methyl 4-oxohexanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo enzymatic transformations to form active metabolites that exert specific effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Ethyl 4-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 4-oxopentanoate: Similar structure but with one less carbon in the chain.

Methyl 4-oxoheptanoate: Similar structure but with one more carbon in the chain.

Uniqueness: Methyl 4-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

生物活性

Methyl 4-oxohexanoate (CAS Number: 2955-62-6) is an organic compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a derivative of hexanoic acid, characterized by a ketone functional group at the fourth carbon. It can be synthesized through several methods, including the esterification of 4-oxohexanoic acid with methanol, often utilizing acid catalysts such as sulfuric acid. Another method involves the reaction of butyraldehyde with methyl acrylate in the presence of free radical initiators under UV irradiation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It undergoes enzymatic transformations that lead to the formation of active metabolites. These metabolites can exert specific biological effects, influencing metabolic pathways such as fatty acid oxidation within mitochondria.

Key Biological Activities

- Antitumor Activity : this compound derivatives have been explored for their potential in cancer therapy. For example, a ritonavir derivative conjugated with this compound has shown enhanced cellular uptake and pH-triggered release in tumor environments, indicating its potential as a targeted drug delivery system .

- Plant Growth Regulation : Studies have indicated that this compound exhibits plant growth regulatory activity. It was found to stimulate radicle growth in Sorghum bicolor at certain concentrations while inhibiting growth at higher doses .

- Antimicrobial Properties : Research has highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.

Case Study 1: Antitumor Drug Delivery

A study investigated the use of this compound in developing polymer-drug conjugates for cancer therapy. The conjugates demonstrated significant internalization into HeLa cells and effective drug release under acidic conditions mimicking tumor microenvironments. This study suggests that this compound can enhance the efficacy of anticancer drugs through improved pharmacokinetics and targeted delivery .

Case Study 2: Plant Growth Regulation

In another research effort, this compound was tested for its effects on seed germination and radicle growth in Sorghum bicolor. At concentrations of 100 ppm, it stimulated growth by approximately 33-35%, while at higher concentrations (1000 ppm), it inhibited growth by up to 80.2% . These findings indicate its dual role as a growth stimulant and inhibitor depending on concentration.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

methyl 4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHPENQGFYWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338089 | |

| Record name | Methyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-62-6 | |

| Record name | Methyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methyl 4-oxohexanoate synthesized, and what unique regioselectivity is observed?

A1: this compound (8) is synthesized via a photochemical chlorocarbonylation reaction using 3-pentanone as the starting material []. The reaction involves irradiating a mixture of 3-pentanone and oxalyl chloride, followed by esterification with methanol. Notably, this reaction exhibits remarkable regioselectivity, favoring the formation of the γ-substituted product (this compound) over potential β-substituted isomers []. This regioselectivity is a key finding of the research and highlights the potential of photochemical chlorocarbonylation for controlled and selective synthesis.

Q2: Are there any applications of this compound derivatives in drug development?

A2: While not directly addressed in the provided research, a derivative of this compound, specifically 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate), has been investigated for its potential in anticancer drug delivery []. This derivative serves as a linker between a water-soluble polymer carrier and an acridine-type anticancer drug. The hydrazone bond formed with the this compound moiety is designed to be hydrolytically labile and exhibits pH-controlled cleavage. This property allows for targeted drug release in the mildly acidic environment of tumor tissues [].

Q3: Can you elaborate on the significance of the hydrazone bond in the this compound derivative for drug delivery?

A3: The hydrazone bond within the 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate) derivative plays a critical role in its potential as a drug delivery system. This bond exhibits pH-dependent stability, being relatively stable at physiological pH (7.4) but readily hydrolyzed in mildly acidic environments (pH 5.0), such as those found within tumor cells and late endosomes []. This characteristic allows for controlled drug release specifically within tumor tissues, potentially minimizing systemic toxicity and enhancing therapeutic efficacy. This approach highlights the importance of chemical modifications and linker design in developing targeted drug delivery strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。